(2-Bromo-3-fluoropyridin-4-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-bromo-3-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRNDDYOHOPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Hydroxymethylation Strategy
A common approach starts from 2-bromopyridine derivatives, which undergo fluorination at the 3-position, followed by hydroxymethylation at the 4-position. The methods can be summarized as:
Step 1: Selective Fluorination
Introduction of fluorine at the 3-position can be achieved via nucleophilic aromatic substitution or electrophilic fluorination using reagents such as Selectfluor or hydrogen fluoride-pyridine complexes. Careful control of reaction temperature and stoichiometry is required to avoid polyfluorination or substitution at undesired positions.Step 2: Hydroxymethylation at the 4-Position
The hydroxymethyl group is introduced typically by formylation followed by reduction or direct hydroxymethylation. One route involves lithiation at the 4-position using n-butyllithium at low temperature (around -70 °C), followed by quenching with formaldehyde or paraformaldehyde to install the hydroxymethyl substituent. Subsequent reduction with sodium borohydride yields the target alcohol.
Alternative Synthetic Route via Pyridine-2-carboxaldehyde Derivatives
Another method involves preparing 2-bromo-3-fluoropyridine-4-carboxaldehyde intermediates, followed by reduction to the corresponding alcohol:
Step 1: Lithiation and Formylation
2-Bromo-3-fluoropyridine is lithiated at the 4-position using n-butyllithium in the presence of chelating agents like triethylene diamine at low temperature (-70 °C). The lithiated intermediate is then reacted with N,N-dimethylformamide (DMF) to afford the 4-formyl derivative.Step 2: Reduction of Aldehyde to Alcohol
Sodium borohydride reduction converts the aldehyde to the hydroxymethyl group, yielding (2-bromo-3-fluoropyridin-4-yl)methanol.
This method, while effective, involves handling pyrophoric reagents and requires stringent temperature control, which can limit scalability.
Industrial and Green Chemistry Approaches
Recent patented methods focus on starting from low-cost quinolinic acid derivatives and employing milder conditions to improve yield and safety:
- Quinolinic acid is converted to quinoline anhydride via reaction with thionyl chloride in 1,2-dichloroethane under reflux.
- Esterification with isopropanol produces 2,3-pyridinedioic acid-2-isopropyl ester.
- Subsequent ammoniation, amino-fluorination, and ester reduction steps lead to the fluorinated pyridine alcohol.
- Sodium borohydride reduction in the presence of calcium chloride in methanol at 0 ± 5 °C followed by reflux yields the target compound.
This route avoids the use of n-butyllithium and harsh low-temperature lithiation steps, offering a greener and more industrially viable process with improved yields and lower raw material costs.
- Data Table: Comparison of Preparation Methods
The lithiation/formylation/reduction method is classical but limited by the need for cryogenic temperatures and handling of reactive organolithium reagents. Yields are moderate (~40%), and scale-up is challenging due to safety concerns.
The patented quinolinic acid-based synthesis offers a more sustainable alternative with milder reaction conditions, elimination of pyrophoric reagents, and potential for industrial scale-up. The process involves well-defined steps with good control over regioselectivity and functional group transformations.
Fluorination strategies require careful selection of fluorinating agents to achieve selective substitution at the 3-position without affecting the bromine at the 2-position. Use of hydrogen fluoride-pyridine complexes or electrophilic fluorinating reagents has been reported with success in related pyridine systems.
Hydroxymethylation via lithiation and reaction with formaldehyde or paraformaldehyde remains a reliable approach, but alternative methods such as catalytic hydroxymethylation or transition metal-catalyzed C-H activation may offer future improvements.
The preparation of this compound involves multi-step synthetic strategies balancing regioselectivity, safety, and yield. Classical methods rely on lithiation and formylation at low temperatures followed by reduction, but newer patented methods starting from quinolinic acid provide greener, more scalable alternatives with milder conditions. Optimization of fluorination and hydroxymethylation steps remains critical for improving yields and selectivity. Overall, the quinolinic acid route represents a promising approach for industrial production, while classical lithiation methods serve well for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones, and reduced to form alkanes.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine aldehydes or ketones.
Scientific Research Applications
(2-Bromo-3-fluoropyridin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Properties:
- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration.
- Storage : Stable at 2–8°C for short-term storage; long-term storage requires -20°C (1 month) or -80°C (6 months) .
- Purity : >95% (HPLC) for research-grade samples .
- Availability : Offered by suppliers like GLPBIO and CymitQuimica in quantities ranging from 100 mg to 5 g .
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent patterns, reactivity, and applications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic Effects
- Fluorine at C3 in this compound induces electron-withdrawing effects, activating the pyridine ring for electrophilic substitutions. This contrasts with 2-(2-Bromopyridin-4-yl)propan-2-ol, where the electron-donating tert-alcohol group deactivates the ring .
Biological Activity
The compound (2-Bromo-3-fluoropyridin-4-yl)methanol (C₆H₅BrFNO) is a pyridine derivative that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₅BrFNO
- Molecular Weight : 206.01 g/mol
- Structure : The compound features a pyridine ring substituted with bromine and fluorine atoms, along with a hydroxymethyl group. These functional groups contribute to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various bacterial strains and fungi.
Antibacterial Activity
In vitro tests have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate varying levels of effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These findings suggest that the presence of halogen substituents enhances the bioactivity of the compound, similar to other halogenated derivatives studied in the literature .
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the halogen atoms may play a critical role in disrupting microbial cell membranes or interfering with metabolic pathways.
Interaction Studies
Research into the binding affinities of this compound with various biological targets has been conducted, revealing its potential as a lead compound for drug development:
- Protein Binding : Interaction studies indicate that this compound can bind effectively to certain proteins involved in microbial resistance mechanisms.
- Radiolabeling Potential : The bromine atom's presence suggests that it could be labeled with isotopes for imaging studies, aiding in understanding its biodistribution and metabolism within biological systems.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities between this compound and other pyridine derivatives:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Bromo-5-chloro-3-fluoroisonicotinic acid | 0.84 | Contains chlorine; isonicotinic derivative |
| 3-Fluoro-5-methylisonicotinic acid | 0.79 | Methyl substituent enhances lipophilicity |
| 2-Bromo-5-(trifluoromethyl)isonicotinic acid | 0.77 | Increased electron-withdrawing ability |
| 2-Bromo-5-fluoro-4-pyridinecarboxylic acid | 0.77 | Carboxylic acid group adds polarity |
| 6-Bromo-5-fluoropicolinic acid | 0.71 | Picolinic structure offers different reactivity |
This table illustrates the versatility of pyridine derivatives while emphasizing the unique attributes of this compound, particularly in drug design.
Q & A
Q. What are the common synthetic routes for (2-Bromo-3-fluoropyridin-4-yl)methanol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation or substitution on pyridine derivatives. For example, bromo-fluoropyridine precursors can undergo nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the methanol group. Optimization involves adjusting solvent polarity (e.g., methanol/chloroform mixtures for solubility), temperature (controlled reflux), and catalyst loading. Statistical methods like Design of Experiments (DoE) can systematically vary parameters (e.g., pH, solvent ratios) to maximize yield .
- Characterization : Confirm intermediates via H/C NMR and LC-MS. Final product purity is validated via HPLC with UV detection.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- NMR : F NMR identifies fluorine environments, while H NMR resolves pyridine ring protons and hydroxyl groups (sharp singlet for -OH at ~5 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 220.65 for CHBrFNO).
Q. What safety protocols are critical when handling this compound in the lab?
- Protocols : Use fume hoods for synthesis due to volatile brominated intermediates. Store at 2–8°C in amber glass to prevent photodegradation. Emergency procedures include neutralization of spills with sodium bicarbonate and immediate rinsing with water for skin/eye exposure .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
- Approach :
- DFT Calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in methanol/water) to assess stability under varying pH and temperature .
- Validation : Compare computational results with experimental kinetic studies (e.g., hydrolysis rates in acidic conditions).
Q. What strategies resolve contradictions in crystallographic data, such as disordered structures or ambiguous hydrogen bonding?
- Resolution :
- Disorder Modeling : Use SHELXL to refine partial occupancy of bromine/fluorine atoms.
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., R_2$$^2(8) rings) and validate against Cambridge Structural Database entries .
- Cross-Validation : Pair SCXRD with solid-state NMR to resolve ambiguities in hydrogen positions.
Q. How can experimental design improve the reproducibility of this compound synthesis?
- Design : Implement factorial designs to test interactions between variables (e.g., catalyst type, reaction time). For example, a 2 factorial design evaluates temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI).
- Analysis : Response surface methodology (RSM) identifies optimal conditions. Contradictory yield data are resolved via ANOVA to distinguish significant factors .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic results (e.g., NMR vs. MS data)?
- Troubleshooting :
- Impurity Check : Use preparative TLC or column chromatography to isolate the target compound.
- Isotope Patterns : Compare MS isotopic clusters (e.g., Br vs. Br) with theoretical distributions.
- 2D NMR : HSQC/HMBC correlations resolve overlapping signals in complex mixtures .
Q. What statistical frameworks manage discrepancies in reaction yield data across studies?
- Framework : Bayesian meta-analysis aggregates data from multiple studies, weighting results by sample size and methodology rigor. Contradictions (e.g., 40% vs. 65% yields) are assessed for bias (e.g., solvent purity, catalyst aging) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 220.65 g/mol | |
| Boiling Point | Predicted: 280–300°C (decomposes) | |
| Preferred Solvent (NMR) | CDCl or DMSO-d | |
| SCXRD Software | SHELXL (R-factor < 0.05) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
